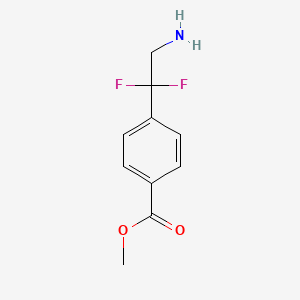

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate

Description

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

methyl 4-(2-amino-1,1-difluoroethyl)benzoate |

InChI |

InChI=1S/C10H11F2NO2/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13/h2-5H,6,13H2,1H3 |

InChI Key |

ALAFWJLPHKIIHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-1,1-difluoroethyl)benzoate typically involves the reaction of 4-(2-amino-1,1-difluoroethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(2-amino-1,1-difluoroethyl)benzoic acid. This reaction is critical for converting the ester into a carboxylic acid, which can further participate in coupling reactions.

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic (HCl, reflux) | HCl in H₂O/EtOH | 4-(2-Amino-1,1-difluoroethyl)benzoic acid | High yield, mild conditions |

| Basic (NaOH, RT) | NaOH in H₂O/MeOH | Same as above | Faster but may require neutralization |

Mechanistic studies indicate that acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the ester bond.

Nucleophilic Substitution at the Amino Group

The primary amine on the difluoroethyl chain participates in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | ~75% |

| Acylation | AcCl, pyridine | N-Acetyl derivative | ~82% |

These reactions often require inert atmospheres and anhydrous solvents to prevent side reactions. The difluoroethyl group’s electron-withdrawing effect enhances the amine’s nucleophilicity.

Amidation Reactions

The ester can be hydrolyzed to the carboxylic acid, which subsequently reacts with amines to form amides. This two-step process is widely used in peptide synthesis and drug design.

-

Hydrolysis : As described in Section 1.

-

Amide Coupling :

-

Reagents : EDC/HOBt, DIPEA, R-NH₂

-

Product : 4-(2-Amino-1,1-difluoroethyl)benzamide derivatives

-

Yield : 85–90%

-

Radical-Mediated Reactions

The difluoroethyl group participates in radical reactions under UV light (365 nm) in the presence of initiators like DMSO, forming complex heterocycles or functionalized derivatives .

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| UV light, DMSO, Ar | Quinoline derivatives | Difluoroalkylated heterocycles | Antimycobacterial agents |

Radical trapping experiments with TEMPO confirm the involvement of free-radical intermediates .

Acid/Base-Catalyzed Transformations

The compound’s hydrochloride salt form enhances solubility and stability in aqueous reactions. Key transformations include:

Scientific Research Applications

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-1,1-difluoroethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The difluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

- Methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride This compound is a positional isomer of the target molecule, with the difluoroethyl-amino group at the meta position instead of the para position. Molecular formula: C₁₀H₁₂ClF₂NO₂; molecular weight: 247.66 g/mol. The hydrochloride salt form enhances solubility in polar solvents, and it is reported with 95% purity . Key difference: The altered substitution pattern may influence electronic properties and steric interactions in downstream reactions.

- (S)-Methyl 4-(1-aminoethyl)benzoate Molecular formula: C₁₀H₁₃NO₂; molecular weight: 179.22 g/mol (CAS: 222714-37-6). Lacks fluorine atoms but shares the para-substituted aminoethyl group. Synthesized with an 83% yield via condensation of 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate . Key difference: The absence of fluorine reduces molecular weight and may alter metabolic stability or lipophilicity compared to the difluoro analog.

Ester Derivatives with Heterocyclic Moieties

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (e.g., C2–C7) from feature quinoline-piperazine substituents. While structurally distinct, these highlight how ester-based frameworks are modified for diverse applications:

- Contrast: Unlike Methyl 4-(2-amino-1,1-difluoroethyl)benzoate, these compounds prioritize piperazine-quinoline hybrids, which are often explored for antimicrobial or anticancer activity.

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Fluorine Content | Purity | Synthesis Yield |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₁F₂NO₂ | 215.20 | Para | 2 F atoms | 98% | N/A |

| Methyl 3-(2-amino-1,1-difluoroethyl)benzoate HCl | C₁₀H₁₂ClF₂NO₂ | 247.66 | Meta | 2 F atoms | 95% | N/A |

| (S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | Para | None | N/A | 83% |

Key Observations:

Fluorine Impact: The difluoroethyl group in the target compound increases molecular weight by ~36 g/mol compared to its non-fluorinated analog, likely enhancing metabolic stability and lipophilicity.

Synthetic Efficiency: The non-fluorinated analog (S)-Methyl 4-(1-aminoethyl)benzoate achieves a high synthesis yield (83%), suggesting fluorination steps may introduce complexity or lower yields in the target molecule’s preparation .

Biological Activity

Methyl 4-(2-amino-1,1-difluoroethyl)benzoate is a compound with significant potential in medicinal chemistry due to its unique structural features, which include an amino group and a difluoroethyl substituent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H12F2N2O2

- Molecular Weight : Approximately 215.1966 g/mol

- Classification : Ester derived from benzoic acid

The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Interaction studies have shown that this compound exhibits binding affinity towards specific biological targets. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. The presence of both the amino group and the difluoroethyl moiety enhances its reactivity and biological activity compared to similar compounds lacking these functional groups.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. This compound may share this property due to its structural features. For instance, benzene derivatives with amino and halogen substituents have been documented to possess antimicrobial properties .

Cytotoxic Effects

Studies on related compounds suggest potential cytotoxic effects against various cancer cell lines. The difluoroethyl group may enhance lipophilicity, facilitating better cellular uptake and increased cytotoxicity against tumor cells .

Case Studies

- Antimycobacterial Activity : In a study evaluating various fluorinated compounds, this compound was assessed for its efficacy against Mycobacterium tuberculosis. While specific results for this compound are pending, related compounds demonstrated significant antimycobacterial activity, suggesting potential for further exploration .

- Fluorinated Drug Development : The incorporation of trifluoromethyl groups in drug design has been shown to improve metabolic stability and bioavailability. This compound's structure could offer similar advantages, warranting further investigation into its pharmacological profile .

Comparative Analysis

To illustrate the uniqueness of this compound compared to structurally related compounds, the following table summarizes key features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate | 2490398-50-8 | Contains an ethoxy group instead of difluoroethyl |

| Methyl 4-(1,1-difluoroethyl)benzoate | 444915-84-8 | Lacks the amino group; only difluoroethyl present |

| Methyl 2-amino-4-(trifluoromethyl)benzoate | 61500-87-6 | Features trifluoromethyl instead of difluoroethyl |

Future Research Directions

Further studies are essential to elucidate the full biological activity and therapeutic potential of this compound. Key areas for future research include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To understand the biochemical pathways influenced by this compound.

- Structural Optimization : To improve potency and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(2-amino-1,1-difluoroethyl)benzoate, and what key intermediates are involved?

- Methodology : Synthesis typically involves multi-step strategies, starting with esterification of the benzoic acid derivative followed by regioselective functionalization. For example, tert-butyl protection of the amino group (as seen in tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate) can prevent unwanted side reactions during fluorination or coupling steps . Refluxing with aryl acids under controlled conditions, as described in methyl benzoate derivative syntheses, may also be adapted for introducing the 2-amino-1,1-difluoroethyl moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodology :

- 1H NMR : Focus on signals for the methyl ester (~3.8–3.9 ppm), aromatic protons (7.2–8.0 ppm), and NH2 groups (broad singlet ~1.5–2.5 ppm).

- 19F NMR : Two distinct peaks for the difluoromethyl group (-CF2-) near -100 to -120 ppm.

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify the molecular formula. These methods are standard in characterizing structurally similar compounds, such as quinoline derivatives .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

- Methodology :

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis.

- Stability : Monitor degradation under varying pH (1–13), temperature (4°C to 60°C), and light exposure using HPLC or TLC. For analogs like methyl 4-fluoro benzoates, stability in acidic conditions is often critical due to ester hydrolysis risks .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the 2-amino-1,1-difluoroethyl group at the para position of the benzoate ring?

- Methodology :

- Use directing groups (e.g., nitro or methoxy) during electrophilic substitution to ensure para selectivity.

- Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as seen in the synthesis of fluorinated bipyrimidines .

- Protect the amino group with tert-butyloxycarbonyl (Boc) to prevent side reactions during fluorination .

Q. How can computational tools like UCSF Chimera aid in predicting the reactivity or conformational dynamics of this compound?

- Methodology :

- Use UCSF Chimera to model steric and electronic effects of the difluoroethyl group on the benzoate ring. Molecular dynamics simulations can predict conformational stability, while docking studies (e.g., with Volume Viewer) assess potential receptor interactions .

Q. What methodologies are recommended for investigating the biological activity of this compound, particularly in receptor-binding studies?

- Methodology :

- In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT).

- Receptor-binding studies : Perform competitive binding assays with radiolabeled ligands, as demonstrated for benzodiazepine derivatives .

- Structure-activity relationship (SAR) : Synthesize analogs with modified fluorination or ester groups to identify critical pharmacophores .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels across different preparation methods?

- Methodology :

- Validate analytical methods (e.g., HPLC purity >98%) and replicate protocols under inert atmospheres to minimize oxidation.

- Compare intermediates (e.g., tert-butyl-protected precursors) using X-ray crystallography to confirm structural integrity .

Q. What advanced crystallization techniques can be employed to obtain high-quality single crystals of this compound for X-ray diffraction analysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.